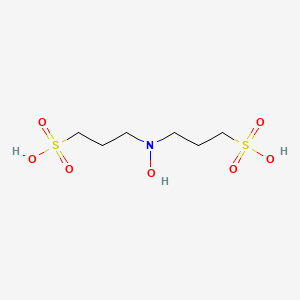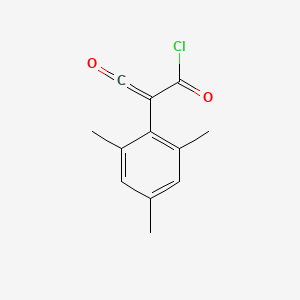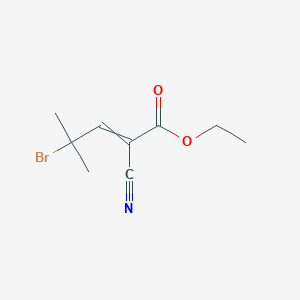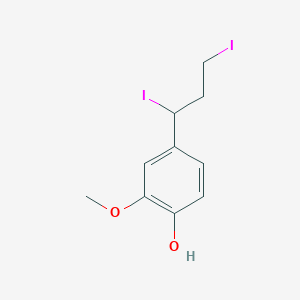
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoro-2-oxopropylthio group at the 2-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 3,3,3-trifluoro-2-oxopropylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Analyse Chemischer Reaktionen
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity or modulating their function. This interaction is often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity and selectivity.
Pathways Involved: The compound affects various biological pathways, including those involved in cell signaling, metabolism, and gene expression. By modulating these pathways, the compound can exert therapeutic effects in the treatment of diseases.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- can be compared with other similar compounds, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Picolinic acid is a monocarboxylic derivative of pyridine with a carboxylic acid group at the 2-position. Unlike 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, picolinic acid does not have a trifluoromethyl group, which limits its chemical reactivity and applications.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Nicotinic acid, also known as niacin, is another monocarboxylic derivative of pyridine with a carboxylic acid group at the 3-position. While nicotinic acid is primarily used as a vitamin supplement, 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has broader applications in scientific research and industry due to its unique chemical properties.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Isonicotinic acid has a carboxylic acid group at the 4-position of the pyridine ring. It is used in the synthesis of various pharmaceuticals, but its lack of a trifluoromethyl group makes it less versatile compared to 3-Pyridinecarboxylic acid, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-.
Eigenschaften
CAS-Nummer |
127183-39-5 |
|---|---|
Molekularformel |
C9H6F3NO3S |
Molekulargewicht |
265.21 g/mol |
IUPAC-Name |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)6(14)4-17-7-5(8(15)16)2-1-3-13-7/h1-3H,4H2,(H,15,16) |
InChI-Schlüssel |
BBZTXPKNQDJELY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SCC(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)


![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)


![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
